molecular formula C7H6N2O4S B2547639 5-(Ethenylsulfonyl)-2-nitropyridine CAS No. 1154397-63-3

5-(Ethenylsulfonyl)-2-nitropyridine

Cat. No.: B2547639
CAS No.: 1154397-63-3
M. Wt: 214.2
InChI Key: SPHBFESLIAWSIK-UHFFFAOYSA-N
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Description

5-(Ethenylsulfonyl)-2-nitropyridine is a nitro-substituted pyridine derivative characterized by a sulfonyl ethenyl group at the 5-position and a nitro group at the 2-position. The compound’s structure combines two electron-withdrawing groups (EWGs): the nitro group (σp+ = 0.79) and the ethenylsulfonyl moiety, which collectively enhance the electron-deficient nature of the pyridine ring . Such electronic modulation is critical in pharmaceutical and materials chemistry, where pyridine derivatives serve as intermediates for bioactive molecules or ligands in catalysis. For instance, structurally related nitropyridine derivatives are key intermediates in drug synthesis, such as Abemaciclib, a cyclin-dependent kinase inhibitor .

Properties

IUPAC Name

5-ethenylsulfonyl-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c1-2-14(12,13)6-3-4-7(8-5-6)9(10)11/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHBFESLIAWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethenylsulfonyl)-2-nitropyridine typically involves the introduction of the ethenylsulfonyl group and the nitro group onto the pyridine ring. One common method is the sulfonylation of 2-nitropyridine with ethenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethenylsulfonyl)-2-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ethenylsulfonyl group can participate in reduction reactions, potentially forming sulfonyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction of Nitro Group: 5-(Ethenylsulfonyl)-2-aminopyridine.

    Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its reactivity allows for various substitution reactions, leading to a range of substituted pyridine derivatives depending on the nucleophile used.
  • Reduction Reactions: One notable transformation involves the reduction of the nitro group to yield 5-(Ethenylsulfonyl)-2-aminopyridine, which can be further utilized in synthetic pathways.

2. Medicine:

  • Drug Development: 5-(Ethenylsulfonyl)-2-nitropyridine is under investigation for its potential use in drug development. Its structure suggests possible interactions with biological targets, making it a candidate for designing molecules with specific therapeutic activities.
  • Anticoagulant Properties: Research indicates that related compounds may inhibit factors involved in coagulation pathways, suggesting that this compound could be explored as an anticoagulant agent .

3. Industrial Applications:

  • Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials with specific properties, contributing to advancements in various industrial applications.

Case Studies

Case Study 1: Anticoagulant Research
A study highlighted the anticoagulant properties of compounds structurally related to this compound. These compounds were shown to inhibit thrombus formation in animal models, suggesting their potential application in treating thrombotic diseases such as myocardial infarction and deep venous thrombosis .

Case Study 2: Synthesis and Application
A recent synthesis involving this compound demonstrated its utility as a precursor for biologically active molecules. Researchers successfully synthesized a series of derivatives that exhibited promising biological activities, paving the way for future drug development initiatives.

Mechanism of Action

The mechanism of action of 5-(Ethenylsulfonyl)-2-nitropyridine depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the ethenylsulfonyl group can interact with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • The 5-position ethenylsulfonyl group in this compound exerts stronger electron-withdrawing effects than ethanesulfonyl (2-position) due to conjugation with the pyridine ring .
  • The nitro group at the 2-position stabilizes negative charge via resonance, as shown in DFT studies of similar derivatives .

Aromaticity and π-Electron Delocalization :

  • Compounds with EWGs at meta/para positions (e.g., 5-substituted) exhibit better π-electron delocalization than ortho-substituted analogs, as quantified by Substituent Effect Stabilization Energy (SESE) and charge of the Substituent Active Region (cSAR) parameters .
  • For example, SESE values correlate inversely with substituent electron-withdrawing power: stronger EWGs reduce stabilization energy due to increased ring electron deficiency .

Physicochemical and Computational Insights

  • Hydrogen Bonding and Solubility :
    Sulfonyl-containing derivatives (e.g., this compound) exhibit higher topological polar surface area (TPSA > 100 Ų) than halogenated analogs, suggesting improved aqueous solubility .
  • DFT Calculations: B3LYP/6-311++G(3df,3pd) level calculations on related nitropyridines confirm that substituent rotation (e.g., methylamino groups) alters π-delocalization, with meta/para-substituted derivatives showing stronger correlations between cSAR and SESE than ortho-substituted ones .

Biological Activity

5-(Ethenylsulfonyl)-2-nitropyridine (CAS No. 1154397-63-3) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a nitropyridine core with an ethenylsulfonyl substituent, which contributes to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

C7H6N2O3S\text{C}_7\text{H}_6\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. The inhibition alters metabolic pathways, potentially leading to increased bioavailability of co-administered drugs or toxins.
  • Cell Signaling Modulation : Research indicates that this compound may influence cell signaling pathways, particularly those involving the MAPK pathway. This modulation can affect processes such as cell growth, differentiation, and apoptosis .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results highlight its potential utility in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines, including liver (HepG2) and lung (A549) cells.

Cell Line IC50 (µM)
HepG225
A54930

The IC50 values suggest moderate cytotoxicity, warranting further investigation into its therapeutic window and safety .

Case Studies and Research Findings

Recent case studies have explored the implications of exposure to nitropyridine derivatives, including this compound. A notable case involved a patient exposed to a similar compound, resulting in methemoglobinemia and acute renal failure. This highlights the potential toxicity associated with nitro-substituted compounds and underscores the importance of safety assessments in clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(Ethenylsulfonyl)-2-nitropyridine, and how can purity be rigorously assessed?

  • Methodological Answer : The compound is typically synthesized via sulfonation of nitropyridine precursors using ethenesulfonyl chloride under controlled conditions. Key steps include maintaining anhydrous environments and low temperatures to prevent side reactions. Purity assessment requires a combination of HPLC (for quantifying residual solvents) and 1^1H/13^13C NMR spectroscopy to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight and detecting impurities .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

  • Methodological Answer : X-ray crystallography provides precise structural data, including bond lengths and angles, to assess substituent effects on the pyridine ring. UV-Vis spectroscopy quantifies π→π* transitions, while IR spectroscopy identifies functional groups (e.g., sulfonyl and nitro stretches). DFT calculations (e.g., B3LYP/6-311++G(3df,3pd)) complement experimental data by modeling electronic delocalization and charge distribution .

Q. What safety protocols are essential when handling this compound during synthesis?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors and wear nitrile gloves, chemical-resistant aprons, and safety goggles. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Environmental precautions include preventing runoff into water systems and using closed-loop ventilation to minimize airborne particulates .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data on substituent effects in this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets or neglect of solvent effects in DFT models. To address this:

  • Benchmark multiple functionals (e.g., B3LYP, M06-2X) against experimental X-ray/spectroscopic data.
  • Incorporate solvent models (e.g., PCM or SMD) and validate with polarizable continuum methods.
  • Analyze charge transfer using Hirshfeld charges or NBO analysis to identify overlooked interactions .

Q. How should experiments be designed to assess the impact of substituent rotation on π-electron delocalization in derivatives of this compound?

  • Methodological Answer :

  • Synthesize rotational isomers (rotamers) by varying substituent positions (ortho, meta, para) and stabilizing them via intramolecular hydrogen bonds.
  • Use variable-temperature NMR to study rotational barriers and torsional angles.
  • Calculate aromaticity indices (HOMA, NICS) and substituent effect stabilization energy (SESE) to quantify delocalization changes. Correlate with cSAR(X) values to map electronic effects .

Q. Which DFT functionals are recommended for modeling the electronic properties of this compound, considering exact exchange contributions?

  • Methodological Answer : Hybrid functionals like B3LYP (20% exact exchange) balance accuracy and computational cost. For systems requiring higher precision in electron correlation, use the M06-2X functional or the double-hybrid B2PLYP. Basis sets such as 6-311++G(3df,3pd) capture polarization and diffuse effects, particularly for nitro and sulfonyl groups .

Q. How can substituent-induced electronic effects in this compound be quantified for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Calculate the charge of the Substituent Active Region (cSAR(X)) using Hirshfeld population analysis to measure electron-withdrawing/donating capacities.
  • Derive Hammett constants (σ) from experimental pKa values or computational proton affinities.
  • Map electrostatic potential surfaces (ESP) to visualize electron-deficient/-rich regions and predict reactivity .

Data Contradiction Analysis

Q. What strategies are effective for resolving contradictions between observed and predicted spectroscopic data for this compound?

  • Methodological Answer :

  • Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter spectral peaks.
  • Validate computational models by comparing multiple functionals and basis sets.
  • Cross-reference with analogous compounds (e.g., 2-nitrophenyl derivatives) to identify systematic errors in DFT predictions .

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